CX-5011

Description

Properties

IUPAC Name |

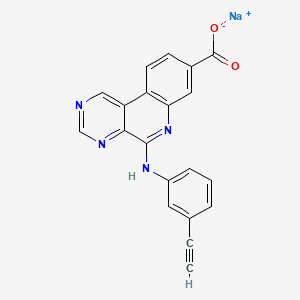

sodium;5-(3-ethynylanilino)pyrimido[4,5-c]quinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N4O2.Na/c1-2-12-4-3-5-14(8-12)23-19-18-16(10-21-11-22-18)15-7-6-13(20(25)26)9-17(15)24-19;/h1,3-11H,(H,23,24)(H,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIFELDKZUCPMJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2=NC3=C(C=CC(=C3)C(=O)[O-])C4=CN=CN=C42.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N4NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333382-30-1 | |

| Record name | CX-5011 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333382301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CX-5011 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F5JG09KS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of CX-5011

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX-5011 is a potent and selective, ATP-competitive small molecule inhibitor of protein kinase CK2, a ubiquitous serine/threonine kinase frequently overexpressed in a multitude of human cancers. Emerging research has unveiled a compelling dual mechanism of action for this compound, positioning it as a promising therapeutic candidate. Beyond its canonical role as a CK2 inhibitor that triggers apoptosis, this compound also induces a distinct, non-apoptotic form of cell death known as methuosis. This technical guide provides an in-depth exploration of the multifaceted mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction

Protein kinase CK2 is a highly conserved and constitutively active enzyme that plays a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This compound has emerged as a highly selective inhibitor of CK2, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including those resistant to conventional chemotherapeutic agents. Uniquely, this compound also possesses the ability to induce methuosis, a form of cell death characterized by extensive cytoplasmic vacuolization, through a mechanism independent of its CK2 inhibitory activity. This guide will dissect these two distinct, yet complementary, modes of action.

Mechanism of Action

Inhibition of Protein Kinase CK2 and Induction of Apoptosis

This compound acts as a potent, ATP-competitive inhibitor of CK2, with a reported in vitro Ki value of less than 1 nM.[1] By binding to the ATP-binding pocket of the CK2 catalytic subunit, this compound effectively blocks the phosphorylation of downstream CK2 substrates. This inhibition disrupts key pro-survival signaling pathways, ultimately leading to the induction of apoptosis.

One of the critical pathways affected by this compound-mediated CK2 inhibition is the PI3K/Akt signaling cascade. CK2 is known to phosphorylate Akt at serine 129 (S129), a modification that promotes its stability and activity. By inhibiting CK2, this compound leads to a reduction in Akt S129 phosphorylation, thereby attenuating the pro-survival signals mediated by the Akt pathway and tipping the cellular balance towards apoptosis.[2]

CK2-Independent Induction of Methuosis via Rac1 Activation

A fascinating and distinct mechanism of action of this compound is its ability to induce methuosis, a non-apoptotic form of cell death. This process is characterized by the formation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes. Importantly, the induction of methuosis by this compound is independent of its CK2 inhibitory activity.

The underlying mechanism for methuosis induction involves the activation of the small GTPase Rac1.[3] Activated Rac1 is a key regulator of macropinocytosis, a process of bulk fluid uptake from the extracellular environment. This compound treatment leads to a sustained activation of Rac1, resulting in uncontrolled macropinocytosis and the subsequent accumulation of large vacuoles that ultimately lead to cell death.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines, including drug-sensitive and drug-resistant variants. The following tables summarize the available quantitative data for this compound.

| Cell Line | Cell Type | Phenotype | DC50 (µM)[4] |

| CEM-S | Acute lymphoblastic leukemia | Sensitive | 1.8 ± 0.2 |

| CEM-R | Acute lymphoblastic leukemia | Doxorubicin-resistant | 2.1 ± 0.3 |

| K562-S | Chronic myelogenous leukemia | Sensitive | 1.9 ± 0.2 |

| K562-R | Chronic myelogenous leukemia | Imatinib-resistant | 2.5 ± 0.4 |

| U937-S | Histiocytic lymphoma | Sensitive | 2.3 ± 0.3 |

| U937-R | Histiocytic lymphoma | Etoposide-resistant | 2.8 ± 0.5 |

| U2OS-S | Osteosarcoma | Sensitive | 4.5 ± 0.6 |

| U2OS-R | Osteosarcoma | Doxorubicin-resistant | 5.1 ± 0.7 |

Experimental Protocols

In Vitro CK2 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on CK2.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing recombinant human CK2 enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and ATP in a suitable kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiation and Incubation: Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

-

Detection: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Anti-proliferative Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the DC50 or IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Rac1 Activation Assay (G-LISA)

Objective: To measure the levels of active, GTP-bound Rac1 in cells treated with this compound.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells with a lysis buffer provided in a Rac1 G-LISA activation assay kit.

-

Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

G-LISA Assay: Add equal amounts of protein from each sample to the wells of a Rac-GTP affinity plate and follow the manufacturer's protocol for incubation, washing, and detection steps.

-

Data Analysis: Measure the signal (e.g., absorbance or luminescence) and normalize it to the protein concentration to determine the relative levels of active Rac1.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.

References

CX-5011: A Selective Protein Kinase CK2 Inhibitor for Cancer Therapy

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival.[1] Its overexpression is implicated in a wide range of human cancers, making it a compelling target for therapeutic intervention.[2][3] CX-5011 has emerged as a highly potent and selective ATP-competitive inhibitor of CK2, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer models.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and preclinical efficacy, with a focus on quantitative data and detailed experimental methodologies.

Introduction to this compound

This compound is a small molecule inhibitor belonging to a class of tricyclic compounds that exhibit high affinity and selectivity for the ATP-binding site of protein kinase CK2.[1][4] Structurally, it is an analog of the clinical-stage CK2 inhibitor CX-4945 (silmitasertib).[4] The presence of a pyrimidine ring in this compound, in place of the pyridine ring in CX-4945, is believed to contribute to its enhanced selectivity.[3][4] this compound has demonstrated potent inhibition of CK2 activity both in cell-free assays and in various cancer cell lines, leading to the induction of apoptosis and cell cycle arrest.[2]

Mechanism of Action

This compound functions as a Type I kinase inhibitor, competitively binding to the ATP-binding pocket of the CK2 catalytic subunit.[4] This binding event prevents the phosphorylation of CK2 substrates, thereby disrupting the downstream signaling pathways that promote cell survival and proliferation. The tricyclic scaffold of this compound mimics the adenine moiety of ATP, allowing for strong hydrophobic interactions within the active site.[4] A key feature of this class of inhibitors is a carboxylic acid group that penetrates deep into the active site, forming crucial interactions that contribute to their high potency.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Kinase | Comments |

| IC50 | 0.175 nM | Native CK2 | Highly potent inhibition. |

| Ki | <1 nM | CK2 | Demonstrates strong binding affinity.[1] |

| Gini Coefficient | 0.735 | Panel of 102/235 kinases | A measure of selectivity; a higher value indicates greater selectivity. This compound shows higher selectivity than CX-4945 (0.615).[3][4] |

Table 2: Cellular Activity (DC50 - Concentration inducing 50% cell death)

| Cell Line | Cancer Type | DC50 (µM) | Treatment Duration |

| CEM-S (Sensitive) | T-cell leukemia | ~5 | 24h (1% FCS) |

| CEM-R (Resistant) | T-cell leukemia | ~7 | 24h (1% FCS) |

| U2OS-S (Sensitive) | Osteosarcoma | ~15 | 48h (10% FCS) |

| U2OS-R (Resistant) | Osteosarcoma | ~15 | 48h (10% FCS) |

| KCL22-R (Resistant) | Chronic Myeloid Leukemia | Not specified | Not specified |

| K562-R (Resistant) | Chronic Myeloid Leukemia | Not specified | Not specified |

Data for CEM and U2OS cells are estimated from graphical representations in the cited literature.[1]

Table 3: Pharmacokinetics

| Species | Bioavailability (%F) | Half-life (t1/2) |

| Rat | 44% | 6.4 hr |

| Dog | 44% | 3.3 hr |

[2]

Key Signaling Pathways and Cellular Effects

Inhibition of CK2 by this compound impacts several critical signaling pathways, ultimately leading to anti-tumor effects.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines.[2][5] This is evidenced by positive staining for Annexin-V and JC-1 in BXPC3 pancreatic cancer cells.[2] In drug-resistant cell lines, this compound treatment leads to the cleavage of PARP, a hallmark of caspase-dependent apoptosis.[6]

Caption: this compound inhibits CK2, leading to the induction of apoptosis.

Cell Cycle Arrest

Treatment with this compound can induce cell cycle arrest. In MDA-MB-231 breast cancer cells, this compound was found to cause an accumulation of cells in the G1 phase of the cell cycle.[2]

Overcoming Drug Resistance

A significant finding is the ability of this compound to induce cell death in cancer cells that have developed resistance to conventional chemotherapeutic agents.[1][7] Studies have shown that this compound is effective in both sensitive (S) and resistant (R) variants of several tumor cell lines, including those that overexpress the P-glycoprotein (Pgp) extrusion pump.[1] This suggests that this compound is not a substrate for Pgp and can overcome this common mechanism of multidrug resistance.

Furthermore, this compound has shown synergistic effects when combined with other anti-cancer drugs. In chronic myeloid leukemia (CML) cells resistant to imatinib, this compound in combination with imatinib and the MEK inhibitor U0126 resulted in a potent synergistic reduction in cell viability.[8]

Methuosis Induction

Interestingly, this compound has a dual mechanism of action. Besides CK2 inhibition, it can induce a form of cell death called methuosis, which is characterized by the formation of large fluid-filled vacuoles derived from macropinocytosis.[9] This effect is independent of its CK2 inhibitory activity and is mediated through the activation of the small GTPase Rac1.[9]

Caption: this compound induces methuosis via Rac1 activation.

Experimental Protocols

In Vitro CK2 Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against CK2 in a cell-free system.

Objective: To determine the IC50 value of this compound for CK2.

Materials:

-

Recombinant human CK2 enzyme

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

-

[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)[10]

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer

-

P81 phosphocellulose paper (for radioactive assay)

-

Scintillation counter or luminometer

Procedure (Radiometric Assay):

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microcentrifuge tube, combine the CK2 enzyme, peptide substrate, and the diluted this compound or vehicle (DMSO).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).[11]

-

Stop the reaction by adding an equal volume of 40% trichloroacetic acid (TCA).[11]

-

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using appropriate software.

References

- 1. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Unprecedented selectivity and structural determinants of a new class of protein kinase CK2 inhibitors in clinical trials for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells | PLOS One [journals.plos.org]

- 7. Effects of the CK2 inhibitors CX-4945 and this compound on drug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of protein kinase CK2 by this compound counteracts imatinib-resistance preventing rpS6 phosphorylation in chronic myeloid leukaemia cells: new combined therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Janus" efficacy of this compound: CK2 inhibition and methuosis induction by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CK2 alpha 1 Kinase Enzyme System Application Note [worldwide.promega.com]

- 11. merckmillipore.com [merckmillipore.com]

The Dual Function of CX-5011: A Technical Guide to its Roles in Apoptosis and Methuosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX-5011, a potent and selective inhibitor of Protein Kinase CK2 (formerly Casein Kinase II), has emerged as a compound of significant interest in oncology research due to its dual mechanism of inducing cell death. This technical guide provides an in-depth exploration of the two distinct cell death pathways triggered by this compound: apoptosis, driven by its canonical role as a CK2 inhibitor, and methuosis, a form of non-apoptotic cell death induced through a CK2-independent mechanism. This document summarizes key quantitative data, details experimental protocols for studying these phenomena, and visualizes the underlying signaling pathways.

Introduction

Protein Kinase CK2 is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1][2][3] Its role in promoting cell survival and proliferation while suppressing apoptosis makes it a compelling target for cancer therapy.[2][4] this compound is a potent and selective, ATP-competitive inhibitor of CK2, demonstrating a Ki in the low nanomolar range.[2] Inhibition of CK2 by this compound disrupts pro-survival signaling pathways, ultimately leading to the induction of apoptosis in a variety of cancer cell lines.[2][4]

Intriguingly, further research has unveiled a second, distinct mechanism of cell death induced by this compound, termed methuosis.[5] Methuosis is a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes.[5] Crucially, the induction of methuosis by this compound is independent of its CK2 inhibitory activity and is instead mediated through the activation of the small GTPase Rac1.[5] This dual functionality of this compound presents a unique therapeutic potential, offering two distinct avenues for eliminating cancer cells.

Quantitative Data: Efficacy of this compound in Cancer Cell Lines

The cytotoxic and cytostatic effects of this compound have been evaluated across a range of cancer cell lines. The following tables summarize the reported 50% drug concentration (DC50) or 50% inhibitory concentration (IC50) values for apoptosis induction. It is important to note that the specific values can vary depending on the cell line, experimental conditions (such as serum concentration), and the duration of treatment.

Table 1: DC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | DC50 (µM) | Treatment Duration | Reference |

| CEM (S) | T-cell leukemia | 2.40 ± 0.07 | 48h (1% FCS) | [2] |

| CEM (R) | T-cell leukemia (drug-resistant) | 2.51 ± 0.60 | 48h (1% FCS) | [2] |

| U2OS (S) | Osteosarcoma | 2.13 ± 0.21 | 48h (1% FCS) | [2] |

| U2OS (R) | Osteosarcoma (drug-resistant) | 2.01 ± 0.02 | 48h (1% FCS) | [2] |

| 2008 (S) | Ovarian carcinoma | 5.07 ± 1.42 | 48h (10% FCS) | [2] |

| 2008 (R) | Ovarian carcinoma (drug-resistant) | 2.68 ± 0.81 | 48h (10% FCS) | [2] |

| LAMA84 (S) | Chronic Myeloid Leukemia | 3.58 ± 0.55 | 48h (10% FCS) | [2] |

| LAMA84 (R) | Chronic Myeloid Leukemia (Imatinib-resistant) | 3.05 ± 0.42 | 48h (10% FCS) | [2] |

| K562 (S) | Chronic Myeloid Leukemia | 3.01 ± 1.39 | 48h (10% FCS) | [2] |

| K562 (R) | Chronic Myeloid Leukemia (Imatinib-resistant) | 3.10 ± 0.86 | 48h (10% FCS) | [2] |

Table 2: IC50 Values for Methuosis Induction by this compound

| Cell Line | Cancer Type | IC50 for Vacuole Formation (µM) | Treatment Duration | Reference |

| U-87 MG | Glioblastoma | ~5-10 | 24h | [6] |

| HuCCA-1 | Cholangiocarcinoma | Vacuolation observed at 10 µM | 24h | [7] |

| KKU-M213 | Cholangiocarcinoma | Vacuolation observed at 10 µM | 24h | [7] |

Signaling Pathways

Apoptosis Induction via CK2 Inhibition

The primary mechanism of this compound-induced apoptosis is through the direct inhibition of Protein Kinase CK2. By blocking the ATP-binding site of CK2, this compound prevents the phosphorylation of numerous downstream substrates that are critical for cell survival and proliferation. This leads to the activation of the intrinsic apoptotic pathway, characterized by caspase activation and subsequent cleavage of cellular proteins.

Caption: this compound induced apoptosis pathway.

Methuosis Induction via Rac1 Activation

This compound induces methuosis through a mechanism that is independent of CK2 inhibition.[5] This pathway is initiated by the activation of the small GTPase Rac1. Activated Rac1 promotes uncontrolled macropinocytosis, leading to the formation of large, fluid-filled vacuoles within the cytoplasm. The accumulation of these vacuoles ultimately results in cell death.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of the CK2 inhibitors CX-4945 and this compound on drug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Janus" efficacy of this compound: CK2 inhibition and methuosis induction by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CX-5011 in Inhibiting Pro-Survival Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX-5011 is a potent and highly selective, ATP-competitive inhibitor of Protein Kinase CK2 (formerly Casein Kinase II), a ubiquitously expressed serine/threonine kinase. CK2 is frequently overexpressed in a multitude of human cancers and plays a pivotal role in promoting cell growth, proliferation, and survival by phosphorylating a vast array of substrate proteins involved in key pro-survival signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role in the inhibition of pro-survival pathways, induction of apoptosis, and its potential as an anti-cancer therapeutic. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.

Introduction to this compound and Protein Kinase CK2

Protein Kinase CK2 is a constitutively active enzyme that is crucial for the regulation of numerous cellular processes.[1] Its anti-apoptotic and pro-survival functions are central to its role in oncogenesis.[2][3] CK2 exerts its influence through the phosphorylation of hundreds of substrates, thereby modulating major signaling networks, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[4][5]

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for CK2.[2][6] By competitively binding to the ATP-binding pocket of CK2, this compound effectively abrogates its kinase activity, leading to the dephosphorylation of its downstream substrates. This inhibition disrupts the pro-survival signaling cascades that are often hyperactivated in cancer cells, ultimately leading to cell cycle arrest and apoptosis.[2][6]

Mechanism of Action: Inhibition of Pro-Survival Signaling Pathways

This compound's primary mechanism of action is the direct inhibition of CK2, which in turn affects multiple downstream signaling pathways critical for cell survival.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival.[7][8] CK2 has been shown to directly phosphorylate and activate key components of this pathway, including Akt1 at serine 129 (S129).[9][10][11] This phosphorylation promotes the activation of Akt1, contributing to the pro-survival signaling cascade.[12] this compound, by inhibiting CK2, prevents the phosphorylation of Akt1 at S129, thereby attenuating the downstream signaling of the PI3K/Akt pathway.[13] Interestingly, some studies suggest that in certain contexts, this compound can inhibit downstream effectors like ribosomal protein S6 (rpS6) phosphorylation independently of affecting the activation state of Akt or mTOR, indicating a more complex regulatory mechanism.[14][15]

The MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[16][17] The role of CK2 in directly regulating core components of the MAPK/ERK pathway is less defined than its role in the PI3K/Akt pathway. However, crosstalk between the PI3K/Akt and MAPK/ERK pathways is well-established. In some cellular contexts, inhibition of CK2 by this compound has been shown to affect the phosphorylation status of ERK, suggesting an indirect regulatory role.[14] For instance, in imatinib-resistant CML cells, this compound did not affect the activation state of MEK/ERK signaling but still caused a drop in rpS6 phosphorylation, a downstream effector of both pathways.[14]

Induction of Apoptosis

A primary consequence of inhibiting pro-survival pathways with this compound is the induction of apoptosis, or programmed cell death.[2][6] By blocking the anti-apoptotic signals propagated by pathways like PI3K/Akt, this compound shifts the cellular balance towards apoptosis. This is evidenced by the activation of caspases and the cleavage of downstream substrates such as poly(ADP-ribose) polymerase (PARP).[18]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines. The DC50 (50% cell death) values demonstrate the potent cytotoxic effects of this compound.

Table 1: DC50 Values of this compound in Various Cancer Cell Lines [2][6][19]

| Cell Line | Cancer Type | Condition | DC50 (µM) |

| CEM-S | T-cell leukemia | 1% FCS, 48h | 2.40 ± 0.07 |

| CEM-R | T-cell leukemia (drug-resistant) | 1% FCS, 48h | 2.51 ± 0.60 |

| U2OS-S | Osteosarcoma | 1% FCS, 48h | >10 |

| U2OS-R | Osteosarcoma (drug-resistant) | 1% FCS, 48h | 8.59 ± 0.62 |

| 2008-S | Ovarian carcinoma | 1% FCS, 48h | 2.13 ± 0.21 |

| 2008-R | Ovarian carcinoma (drug-resistant) | 1% FCS, 48h | 2.01 ± 1.42 |

| LAMA84-S | Chronic Myeloid Leukemia | 10% FCS, 48h | 5.07 ± 0.81 |

| LAMA84-R | Chronic Myeloid Leukemia (Imatinib-resistant) | 10% FCS, 48h | 2.68 ± 1.18 |

| K562-S | Chronic Myeloid Leukemia | 10% FCS, 48h | 3.58 ± 0.78 |

| K562-R | Chronic Myeloid Leukemia (Imatinib-resistant) | 10% FCS, 48h | 3.05 ± 1.39 |

| KCL22-S | Chronic Myeloid Leukemia | 10% FCS, 48h | 3.01 ± 0.86 |

| KCL22-R | Chronic Myeloid Leukemia (Imatinib-resistant) | 10% FCS, 48h | 3.10 ± 0.86 |

Data are presented as mean ± standard deviation from multiple independent experiments.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Phosphorylated Proteins

This protocol is designed to detect changes in the phosphorylation status of key proteins in signaling pathways following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of target proteins, e.g., p-Akt (S129), Akt, p-ERK, ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a protein assay kit.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro CK2 Kinase Activity Assay

This assay measures the ability of this compound to directly inhibit the enzymatic activity of CK2.

Materials:

-

Recombinant human CK2 enzyme

-

Specific CK2 peptide substrate (e.g., RRRADDSDDDDD)

-

This compound

-

Kinase reaction buffer

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

P81 phosphocellulose paper (for radioactive assay) or luminometer (for ADP-Glo™ assay)

-

Scintillation counter (for radioactive assay)

Procedure (using radioactive method):

-

Prepare a reaction mixture containing kinase reaction buffer, the specific CK2 peptide substrate, and MgCl₂.

-

Add varying concentrations of this compound or vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding recombinant CK2 enzyme and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of CK2 activity inhibition relative to the vehicle control.

Conclusion

This compound is a promising anti-cancer agent that effectively targets the pro-survival functions of Protein Kinase CK2. By inhibiting CK2, this compound disrupts key signaling pathways, including the PI3K/Akt/mTOR and, to some extent, the MAPK/ERK pathways, leading to the induction of apoptosis in a wide range of cancer cells, including those resistant to conventional therapies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and the broader field of CK2 inhibition in oncology. Further research is warranted to fully elucidate the complex downstream effects of this compound and to optimize its clinical application.

References

- 1. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. cusabio.com [cusabio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Differential phosphorylation of Akt1 and Akt2 by protein kinase CK2 may account for isoform specific functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of CK2β subunit down-regulation on Akt signalling in HK-2 renal cells | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of protein kinase CK2 by this compound counteracts imatinib-resistance preventing rpS6 phosphorylation in chronic myeloid leukaemia cells: new combined therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 17. products.advansta.com [products.advansta.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Impact of CX-5011 on Cancer Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX-5011 is a potent and highly selective, ATP-competitive inhibitor of Protein Kinase CK2 (formerly known as casein kinase 2).[1][2] CK2 is a pleiotropic serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, where it plays a critical role in promoting cell survival, proliferation, and resistance to apoptosis.[1][3] By targeting CK2, this compound has emerged as a promising therapeutic agent, demonstrating significant anti-proliferative effects and the ability to induce apoptosis in various cancer cell lines.[1][2] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its impact on cancer cell signaling cascades, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the catalytic activity of CK2.[1] This inhibition leads to the reduced phosphorylation of numerous downstream substrates that are integral components of key pro-survival signaling pathways. A primary target of this compound's action is the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, metabolism, and survival that is often hyperactivated in cancer.

Impact on the PI3K/Akt/mTOR Signaling Cascade

This compound has been shown to modulate the PI3K/Akt/mTOR pathway, leading to decreased cell viability and the induction of apoptosis. While the inhibitor does not appear to directly affect the activation state of MEK/ERK1/2 or the core components of the PI3K/Akt/mTOR pathways, it significantly impacts the phosphorylation of downstream effectors. A key substrate in this context is the 40S ribosomal protein S6 (rpS6). Inhibition of CK2 by this compound leads to a marked decrease in the phosphorylation of rpS6, which is associated with a reduction in protein synthesis and contributes to the induction of apoptosis. This effect is particularly relevant in overcoming resistance to other targeted therapies, such as the Bcr-Abl inhibitor imatinib in Chronic Myeloid Leukemia (CML).

dot

References

Unraveling the Kinase Selectivity Profile of CX-5011: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the kinase selectivity profile of CX-5011, a potent and highly selective inhibitor of Protein Kinase CK2. While comprehensive quantitative screening data for this compound against extensive kinase panels is not publicly available, this document synthesizes known inhibitory activities, comparative selectivity with related compounds, and detailed experimental methodologies to offer a thorough understanding of its specificity.

Executive Summary

This compound is a small molecule inhibitor targeting Protein Kinase CK2 (formerly Casein Kinase 2), a serine/threonine kinase implicated in various cellular processes, including cell growth, proliferation, and apoptosis.[1] Dysregulation of CK2 activity is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2] A key attribute of this compound is its remarkable selectivity for CK2, a feature that minimizes off-target effects and enhances its therapeutic potential. This high selectivity has been confirmed through extensive kinase panel screening.[3]

Kinase Selectivity Profile

While the complete raw data from large-scale kinase screens for this compound are proprietary, the available literature consistently highlights its exceptional selectivity. This compound has been profiled against a panel of 235 protein kinases, which confirmed its high specificity for CK2.[3]

To provide a quantitative perspective, we can examine the selectivity data of the closely related and well-characterized CK2 inhibitor, CX-4945 (Silmitasertib) . It is important to note that studies have indicated that This compound possesses even greater selectivity than CX-4945 .

Quantitative Data for the Related Compound CX-4945

The following table summarizes the known inhibitory activity of CX-4945 against a panel of kinases. This data serves as a reference point to infer the highly selective nature of this compound.

| Kinase Target | IC50 (nM) | Percent Inhibition | Concentration (nM) | Notes |

| CK2 | 1 | >90% | 500 | Primary target. |

| FLT3 | 35 | >90% | 500 | Off-target activity observed in cell-free assays, but inactive in cell-based assays at 10 µM.[4] |

| PIM1 | 46 | >90% | 500 | Off-target activity observed in cell-free assays, but inactive in cell-based assays at 10 µM.[4] |

| CDK1 | 56 | >90% | 500 | Off-target activity observed in cell-free assays, but inactive in cell-based assays at 10 µM.[4] |

| CLK3 | - | >90% | 500 | |

| DYRK2 | - | >90% | 500 | |

| HIPK3 | - | >90% | 500 | |

| GSK3β | - | 55% | 500 | |

| Various | - | <50% | 500 | At 500 nM, CX-4945 inhibited 49 out of 235 kinases by more than 50%.[5] |

This table is compiled from multiple sources and represents the selectivity profile of CX-4945. This compound is reported to be more selective.

The Gini coefficient, a measure of selectivity, for this compound is reported to be 0.735, which is considered indicative of high selectivity. This is higher than that of CX-4945, further supporting the superior specificity of this compound.

Experimental Protocols

The determination of kinase inhibition profiles is typically achieved through biochemical assays. A gold-standard method for this is the radiometric kinase assay.

Radiometric Kinase Assay for CK2 Activity

This protocol is a representative example for determining the in vitro efficacy of this compound against its primary target, CK2.

Objective: To measure the enzymatic activity of Protein Kinase CK2 in the presence of varying concentrations of this compound to determine the IC50 value.

Materials:

-

Recombinant human Protein Kinase CK2 (α and β subunits)

-

This compound

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Non-radiolabeled ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction Mixture: In a microcentrifuge tube or a well of a microplate, prepare the kinase reaction mixture containing the kinase reaction buffer, recombinant CK2 enzyme, and the specific peptide substrate.

-

Inhibitor Incubation: Add the diluted this compound or DMSO (vehicle control) to the kinase reaction mixture. Incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Initiation of Reaction: Start the phosphorylation reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to the reaction mixture. The final ATP concentration should be at or near the Km for CK2.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.

-

Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.

-

Quantification: Place the washed phosphocellulose paper in a scintillation vial with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Panel Screening

For broader selectivity profiling, a similar radiometric assay principle is adapted for a large number of different kinases. Key modifications include:

-

Kinase-Specific Substrates: Each kinase in the panel is assayed with its own specific or a suitable generic substrate.

-

Optimized Reaction Conditions: The buffer conditions (e.g., pH, salt concentration, co-factors) are optimized for each individual kinase.

-

Standardized ATP Concentration: The ATP concentration is typically kept at or near the Km for each respective kinase to ensure accurate and comparable IC50 values.

Visualizations

The following diagrams illustrate key concepts and workflows related to the kinase selectivity profiling of this compound.

Conclusion

This compound is a highly potent and exceptionally selective inhibitor of Protein Kinase CK2. While a comprehensive quantitative dataset of its activity against a full kinome panel is not publicly available, evidence from its comparison with the closely related compound CX-4945 strongly supports its superior selectivity. The detailed experimental protocols for radiometric kinase assays provide a robust framework for researchers to independently verify its potency and selectivity. The high degree of selectivity of this compound minimizes the potential for off-target effects, making it a valuable tool for studying the cellular functions of CK2 and a promising candidate for further therapeutic development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of protein kinase CK2 by this compound counteracts imatinib-resistance preventing rpS6 phosphorylation in chronic myeloid leukaemia cells: new combined therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Foundational Studies on CX-5011-Induced Methuosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational studies on CX-5011-induced methuosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization. This compound, a structural analog of the protein kinase CK2 inhibitor CX-4945, has emerged as a potent inducer of methuosis through a CK2-independent mechanism, highlighting its potential as a novel anti-cancer therapeutic strategy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.

Core Findings and Quantitative Data

This compound induces methuosis, a form of cell death driven by hyperstimulation of macropinocytosis, leading to the accumulation of large, fluid-filled vacuoles derived from macropinosomes.[1][2] Foundational research indicates that this compound is approximately four times more potent at inducing this vacuolization than its parent compound, CX-4945, with effects observed at low micromolar concentrations.[2] The mechanism of action is independent of protein kinase CK2 inhibition and is critically dependent on the activation of the small GTPase Rac1.[2] Inhibition of Rac1, either pharmacologically or through siRNA-mediated downregulation, has been shown to impair the ability of this compound to induce methuosis.[2]

While specific dose-response data for this compound-induced methuosis is not extensively available in the public domain, studies on its effect on cell viability provide valuable insights. The following table summarizes the 50% cell death concentration (DC50) of this compound in various cancer cell lines, as determined by MTT assays. It is important to note that this study focused on apoptosis, but the data provides a quantitative measure of the compound's cytotoxic activity.

| Cell Line | Cell Type | Treatment Time | DC50 (µM) |

| S-CEM | T-cell lymphoblast-like | 24 hours | 0.9 ± 0.1 |

| R-CEM | T-cell lymphoblast-like (drug-resistant) | 24 hours | 1.1 ± 0.2 |

| S-U2OS | Osteosarcoma | 48 hours | 4.8 ± 0.4 |

| R-U2OS | Osteosarcoma (drug-resistant) | 48 hours | 5.2 ± 0.6 |

| 2008 | Ovarian carcinoma | 48 hours | 3.5 ± 0.4 |

| C13 | Ovarian carcinoma (drug-resistant) | 48 hours | 3.9 ± 0.3 |

| K562 | Chronic myelogenous leukemia | 48 hours | 1.8 ± 0.2 |

| K562-R | Chronic myelogenous leukemia (drug-resistant) | 48 hours | 2.1 ± 0.3 |

| LAMA84 | Chronic myelogenous leukemia | 48 hours | 2.5 ± 0.3 |

| LAMA84-R | Chronic myelogenous leukemia (drug-resistant) | 48 hours | 2.9 ± 0.4 |

| (Data sourced from Zanin et al., 2012.[3][4]) |

Signaling Pathway of this compound-Induced Methuosis

The induction of methuosis by this compound is centered on the activation of Rac1.[1][2] This activation is a key step that initiates a cascade of events leading to enhanced macropinocytosis and the subsequent failure of macropinosome maturation and recycling. The accumulation of the late endosomal marker Rab7 has been observed following this compound treatment, suggesting a disruption in the trafficking of macropinosomes.[1] Based on the established mechanisms of H-Ras-induced methuosis, a putative signaling pathway for this compound is proposed below.

Key Experimental Protocols

This section details the methodologies for the pivotal experiments used to characterize this compound-induced methuosis.

Cell Viability Assay (MTT Assay)

This protocol is used to quantify the cytotoxic effects of this compound.

-

Materials:

-

Cancer cell lines (e.g., U251 glioblastoma cells)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the DC50 value.[3][4]

-

Rac1 Activation Assay (PBD Pull-Down Assay)

This assay is designed to measure the levels of active, GTP-bound Rac1 in cells treated with this compound.

-

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 1 mM DTT, 5% glycerol, protease inhibitors)

-

PAK-PBD (p21-binding domain of p21-activated kinase) agarose beads

-

GTPγS (non-hydrolyzable GTP analog for positive control)

-

GDP (for negative control)

-

Anti-Rac1 antibody

-

SDS-PAGE and Western blotting reagents

-

-

Procedure:

-

Culture cells to 70-80% confluency and treat with this compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate a portion of the lysate with GTPγS and another with GDP as positive and negative controls, respectively.

-

Incubate the cell lysates (including controls) with PAK-PBD agarose beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with lysis buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-Rac1 antibody.

-

Normalize the amount of pulled-down Rac1-GTP to the total Rac1 in the input lysates.

-

Macropinocytosis Assay (Dextran Uptake Assay)

This protocol allows for the visualization and quantification of macropinocytosis.

-

Materials:

-

Cancer cell lines

-

This compound

-

Fluorescently labeled high-molecular-weight (70 kDa) dextran (e.g., FITC-dextran)

-

Serum-free medium

-

4% Paraformaldehyde (PFA) in PBS

-

Mounting medium with DAPI

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Seed cells on coverslips in a 24-well plate.

-

Treat cells with this compound for the desired time in a serum-free medium.

-

Add FITC-dextran (e.g., 1 mg/mL) to the medium and incubate for 30 minutes at 37°C.

-

Wash the cells three times with ice-cold PBS to stop uptake and remove extracellular dextran.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS and mount the coverslips on slides using a mounting medium with DAPI.

-

Visualize the cells using a fluorescence microscope. Quantify the number and size of dextran-positive vesicles per cell.

-

Alternatively, for a more quantitative analysis, after step 4, detach the cells and analyze the fluorescence intensity by flow cytometry.

-

Conclusion

The foundational studies of this compound reveal its potent ability to induce methuosis in cancer cells through a CK2-independent pathway that is reliant on the activation of Rac1. This unique mechanism of action positions this compound as a promising candidate for further investigation in the development of novel anti-cancer therapies, particularly for tumors that are resistant to conventional apoptosis-inducing agents. The experimental protocols and signaling pathway outlined in this guide provide a solid framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound-induced methuosis.

References

- 1. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of nonapoptotic cell death by activated Ras requires inverse regulation of Rac1 and Arf6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Induction of Non-Apoptotic Cell Death by Activated Ras Requires Inverse Regulation of Rac1 and Arf6 - PMC [pmc.ncbi.nlm.nih.gov]

CX-5011: A Technical Guide to its Impact on CK2 Substrate Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of CX-5011, a potent and selective inhibitor of Protein Kinase CK2. The focus is on its specific effects on the phosphorylation of key CK2 substrates, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows. This compound, a derivative of the clinical-stage inhibitor CX-4945, is noted for its comparable potency and enhanced selectivity, making it a valuable tool for cancer research and therapeutic development.[1][2]

Quantitative Data on CK2 Substrate Phosphorylation

This compound's primary mechanism of action is the direct inhibition of CK2, a pleiotropic, constitutively active serine/threonine kinase that plays a critical anti-apoptotic role and is frequently overexpressed in cancer cells.[3][4][5] Inhibition by this compound leads to a measurable decrease in the phosphorylation of various downstream CK2 substrates. The following table summarizes the quantitative effects observed in different cancer cell models.

| Substrate (Phosphorylation Site) | Effect of this compound | Quantitative Change | Cell Line/Model | Reference |

| Akt (Ser129) | Dephosphorylation | Almost complete abrogation | Imatinib-Resistant KCL22 (CML) | [1] |

| Dephosphorylation | More pronounced dephosphorylation compared to pS13 Cdc37 | Lymphoblastic CEM cells | [3][6] | |

| rpS6 (Ribosomal protein S6) | Dephosphorylation | ~65% drop in phosphorylation | Imatinib-Resistant KCL22 (CML) | [1] |

| Endogenous Proteins | General Dephosphorylation | >50% reduction in overall CK2 activity at sub-micromolar concentrations | S-CEM and R-CEM cells | [3][4] |

Note: In the context of imatinib-resistant CML cells, this compound's effect on rpS6 phosphorylation occurs without affecting the activation state of the upstream MEK/ERK1/2 or PI3K/Akt/mTOR signaling pathways, suggesting a distinct regulatory mechanism mediated by CK2.[1][7]

Signaling Pathways Affected by this compound

This compound intervenes in critical cell survival and proliferation pathways by inhibiting CK2. In imatinib-resistant Chronic Myeloid Leukemia (CML), CK2 appears to mediate a mechanism of resistance by maintaining hyper-phosphorylation of ribosomal protein S6 (rpS6). This compound effectively counters this by reducing rpS6 phosphorylation.[1][7] The diagram below illustrates this pathway, highlighting the inhibitory action of this compound.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to quantify the effects of this compound on CK2 substrate phosphorylation.

Western Blot Analysis of Protein Phosphorylation

Western blotting is the primary method used to assess the phosphorylation state of specific proteins following treatment with this compound.

a) Cell Lysis and Protein Quantification:

-

Treat cells (e.g., KCL22, CEM) with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 4, 16, or 24 hours).[1][4]

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.

b) SDS-PAGE and Immunoblotting:

-

Denature 10-20 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins by size on an 8-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser129, anti-phospho-rpS6) and total protein (e.g., anti-Akt, anti-actin) as a loading control.[4]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Wash the membrane again three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

In Vitro CK2 Kinase Activity Assay

This assay directly measures the enzymatic activity of CK2 from cell lysates, providing a quantitative measure of inhibition by this compound.[8]

-

Prepare cell lysates from cells treated with this compound or vehicle as described in the Western Blot protocol.

-

In a reaction tube, combine 1-2 µg of total protein lysate with a phosphorylation mixture.[8]

-

The typical phosphorylation mixture contains:

-

50 mM Tris-HCl, pH 7.5

-

100 mM NaCl

-

10 mM MgCl₂

-

0.1 mM [γ-³³P]ATP (or [γ-³²P]ATP)

-

A specific CK2 peptide substrate (e.g., RRRADDSDDDDD).[6]

-

-

Initiate the reaction by adding the ATP and incubate at 30°C for 10-15 minutes.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper (P81).

-

Wash the P81 papers extensively with 75 mM phosphoric acid to remove unincorporated radioactive ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate CK2 activity as a percentage of the activity measured in vehicle-treated control cells.[8]

Summary and Conclusion

This compound is a highly selective and potent inhibitor of protein kinase CK2.[9] Its application in cancer cell models demonstrates a clear and quantifiable reduction in the phosphorylation of key CK2 substrates, notably Akt at Ser129 and the ribosomal protein rpS6.[1] These effects disrupt pro-survival signaling and can overcome mechanisms of drug resistance, as seen in imatinib-resistant CML cells.[1][7] The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively study and utilize this compound as a tool to investigate CK2 signaling and as a potential therapeutic agent.

References

- 1. Inhibition of protein kinase CK2 by this compound counteracts imatinib-resistance preventing rpS6 phosphorylation in chronic myeloid leukaemia cells: new combined therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the CK2 inhibitors CX-4945 and this compound on drug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. oncotarget.com [oncotarget.com]

- 8. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells | PLOS One [journals.plos.org]

- 9. aacrjournals.org [aacrjournals.org]

Initial Investigation into the Anti-proliferative Effects of CX-5011: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial investigations into the anti-proliferative effects of CX-5011, a potent and selective inhibitor of Protein Kinase CK2 (formerly Casein Kinase 2). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Concepts: Mechanism of Action

This compound exerts its anti-proliferative effects primarily through the potent and selective inhibition of Protein Kinase CK2, a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1][2] CK2 plays a crucial role in promoting cell survival, proliferation, and angiogenesis, while simultaneously suppressing apoptosis. By inhibiting CK2, this compound effectively disrupts these pro-tumoral signaling cascades, leading to cancer cell death.

Recent studies have unveiled a dual efficacy for this compound.[3][4] Beyond its established role as a CK2 inhibitor, this compound has been shown to induce a form of non-apoptotic cell death known as methuosis.[1][3][5] This process is characterized by the formation of large, fluid-filled cytoplasmic vacuoles derived from uncontrolled macropinocytosis.[1][3][5] Notably, the induction of methuosis by this compound appears to be independent of its CK2 inhibitory activity and is mediated through the activation of the small GTPase Rac1.[3][4]

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified across various cancer cell lines, primarily through the determination of the half-maximal drug concentration required to induce 50% of cell death (DC50). The following tables summarize the available DC50 values for this compound in both drug-sensitive (S) and drug-resistant (R) cancer cell lines.

Table 1: DC50 Values of this compound in Human Cancer Cell Lines (48-hour treatment)

| Cell Line | Cancer Type | Variant | DC50 (µM) | Serum Concentration |

| CEM | Leukemia | S | 2.40 ± 0.07 | 1% FCS |

| CEM | Leukemia | R | 2.51 ± 0.60 | 1% FCS |

| U2OS | Osteosarcoma | S | >10 | 1% FCS |

| U2OS | Osteosarcoma | R | 8.59 ± 0.62 | 1% FCS |

| 2008 | Ovarian Carcinoma | S | 2.13 ± 0.02 | 1% FCS |

| 2008 | Ovarian Carcinoma | R | 2.01 ± 0.21 | 1% FCS |

| LAMA84 | Chronic Myeloid Leukemia | S | 5.07 ± 1.42 | 10% FCS |

| LAMA84 | Chronic Myeloid Leukemia | R | 2.68 ± 0.81 | 10% FCS |

| K562 | Chronic Myeloid Leukemia | S | 3.58 ± 1.18 | 10% FCS |

| K562 | Chronic Myeloid Leukemia | R | 3.05 ± 0.78 | 10% FCS |

| KCL22 | Chronic Myeloid Leukemia | S | 3.01 ± 1.39 | 10% FCS |

| KCL22 | Chronic Myeloid Leukemia | R | 3.10 ± 0.86 | 10% FCS |

Table 2: DC50 Values of this compound in a Leukemia Cell Line under Different Serum Conditions (24-hour treatment)

| Cell Line | Cancer Type | Variant | DC50 (µM) | Serum Concentration |

| CEM | Leukemia | S | 7.51 ± 2.33 | 10% FCS |

| CEM | Leukemia | R | 7.59 ± 1.35 | 10% FCS |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's anti-proliferative effects.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the dose-dependent effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., RPMI 1640 or DMEM with 10% FCS, L-glutamine, penicillin, and streptomycin)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Lysis solution (e.g., 20% SDS in 50% dimethylformamide, pH 4.7)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/100 µL per well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound. Include a vehicle-only control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

One hour before the end of the incubation, add 10 µL of MTT solution to each well.

-

Stop the reaction by adding 100 µL of lysis solution to each well.

-

Incubate the plate overnight at 37°C to allow for the complete solubilization of formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the DC50 values using appropriate software.[6]

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FLUOS staining kit (containing Annexin V-FITC, Propidium Iodide (PI), and incubation buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells from the culture flasks.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of incubation buffer.

-

Add 2 µL of Annexin V-FITC and 2 µL of PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of incubation buffer to each sample.

-

Analyze the samples by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[7]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and control cells

-

PBS

-

Ice-cold 70% ethanol

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Harvest cells and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes.

-

Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the samples on a flow cytometer. The DNA content histogram is used to model the percentage of cells in the G0/G1, S, and G2/M phases.[8]

Western Blot Analysis for CK2 Signaling

This technique is used to detect changes in the phosphorylation status of proteins downstream of CK2.

Materials:

-

Cell lysates from treated and control cells

-

Protein assay reagents (e.g., Bradford assay)

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF or nitrocellulose)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt, anti-phospho-rpS6, anti-rpS6, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to assess changes in protein phosphorylation.[9]

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Signaling Pathways

Caption: Dual mechanisms of this compound: CK2 inhibition and methuosis induction.

Experimental Workflow for Anti-Proliferative Effect Analysis

Caption: Workflow for assessing this compound's anti-proliferative effects.

Conclusion

The initial investigations into this compound reveal a promising anti-proliferative agent with a dual mechanism of action. Its ability to potently inhibit the pro-survival kinase CK2 and independently induce methuosis suggests its potential for broad therapeutic application, including in drug-resistant cancers. The provided data and protocols offer a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of this compound in oncology. Further studies, including in vivo xenograft models, are warranted to fully elucidate its efficacy and safety profile.

References

- 1. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. "Janus" efficacy of this compound: CK2 inhibition and methuosis induction by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Inhibition of protein kinase CK2 by this compound counteracts imatinib-resistance preventing rpS6 phosphorylation in chronic myeloid leukaemia cells: new combined therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CX-5011 Stock Solution Preparation with DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX-5011 is a potent and selective inhibitor of protein kinase CK2, a crucial enzyme implicated in cell growth, proliferation, and survival.[1][2] Dysregulation of CK2 activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This compound has been shown to induce apoptosis and overcome drug resistance in cancer cells.[1][2][3] Furthermore, this compound has a dual mechanism of action, not only inhibiting CK2 but also inducing a form of cell death known as methuosis through the activation of Rac1.[4][5] These properties make this compound a valuable tool for cancer research and drug development.

Proper preparation of a stable and accurate stock solution is the first critical step for reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its excellent solubilizing properties for this compound.[4] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound, essential for accurate stock solution preparation and experimental design.

| Property | Value | Source |

| Molecular Weight | 362.32 g/mol | [4][6] |

| CAS Number | 1333382-30-1 | [4][6] |

| Chemical Formula | C₂₀H₁₁N₄NaO₂ | [4][6] |

| Appearance | Yellow solid | [4] |

| Solubility in DMSO | 3.64 mg/mL (10.05 mM) | [4] |

| Recommended Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4] |

| Recommended Storage (DMSO Stock) | -80°C for 6 months; -20°C for 1 month | [4] |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Water bath or heat block set to 60°C

-

Sterile serological pipettes and pipette tips

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro studies. Adjustments can be made based on specific experimental needs.

-